molecular formula C10H20N4 B14745098 N,N-Bis(1-aziridinylmethyl)-1-aziridineethanamine CAS No. 1135-06-4

N,N-Bis(1-aziridinylmethyl)-1-aziridineethanamine

Katalognummer: B14745098
CAS-Nummer: 1135-06-4
Molekulargewicht: 196.29 g/mol
InChI-Schlüssel: UHCYYIRZDAKZAV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N,N-Bis(1-aziridinylmethyl)-1-aziridineethanamine is a chemical compound with the molecular formula C8H17N3 . It is known for its unique structure, which includes three aziridine rings. Aziridines are three-membered nitrogen-containing rings that are highly strained and reactive. This compound is used in various scientific research applications due to its reactivity and potential biological activity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Bis(1-aziridinylmethyl)-1-aziridineethanamine typically involves the reaction of aziridine with formaldehyde and ammonia. The reaction conditions often require a controlled environment to manage the high reactivity of aziridine rings. The process can be summarized as follows:

    Starting Materials: Aziridine, formaldehyde, and ammonia.

    Reaction Conditions: The reaction is carried out in a solvent such as methanol or ethanol, under controlled temperature and pressure.

    Procedure: Aziridine is reacted with formaldehyde and ammonia in the presence of a catalyst to form the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Handling: Large quantities of starting materials are handled in industrial reactors.

    Catalysis: Efficient catalysts are used to speed up the reaction and increase yield.

    Purification: The product is purified using techniques such as distillation or crystallization to achieve the desired purity.

Analyse Chemischer Reaktionen

Types of Reactions

N,N-Bis(1-aziridinylmethyl)-1-aziridineethanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines.

    Substitution: The aziridine rings can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example:

    Oxidation: Formation of aziridine oxides.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted aziridines.

Wissenschaftliche Forschungsanwendungen

N,N-Bis(1-aziridinylmethyl)-1-aziridineethanamine has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis due to its reactivity.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for use in drug development, particularly in cancer chemotherapy.

    Industry: Used in the production of polymers and other advanced materials.

Wirkmechanismus

The mechanism of action of N,N-Bis(1-aziridinylmethyl)-1-aziridineethanamine involves its interaction with biological molecules. The aziridine rings can react with nucleophilic sites in DNA, leading to cross-linking and inhibition of DNA replication. This property makes it a potential candidate for anticancer drugs, as it can prevent the proliferation of cancer cells.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    N,N-Bis(2-chloroethyl)-1-aziridineethanamine: Another aziridine-containing compound with similar reactivity.

    N,N-Bis(1-aziridinylmethyl)-2-aziridineethanamine: A structural isomer with different biological activity.

    N,N-Bis(1-aziridinylmethyl)-3-aziridineethanamine: Another isomer with unique properties.

Uniqueness

N,N-Bis(1-aziridinylmethyl)-1-aziridineethanamine is unique due to its specific arrangement of aziridine rings, which imparts distinct reactivity and potential biological activity. Its ability to form cross-links with DNA makes it particularly interesting for research in cancer treatment.

Eigenschaften

CAS-Nummer

1135-06-4

Molekularformel

C10H20N4

Molekulargewicht

196.29 g/mol

IUPAC-Name

2-(aziridin-1-yl)-N,N-bis(aziridin-1-ylmethyl)ethanamine

InChI

InChI=1S/C10H20N4/c1-2-11(1)3-8-14(9-12-4-5-12)10-13-6-7-13/h1-10H2

InChI-Schlüssel

UHCYYIRZDAKZAV-UHFFFAOYSA-N

Kanonische SMILES

C1CN1CCN(CN2CC2)CN3CC3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.